Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate
Overview
Description
“Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate” is a chemical compound . It is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine family . The IUPAC name of the compound is “[1,2,4]Triazolo[1,5-a]pyrimidine-6-acetic acid, 1,5,6,7-tetrahydro-5-oxo-, methyl ester” and it has a molecular weight of 150.1380 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C6H6N4O . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Synthesis and Chemical Transformations
Three-Component Condensation Reactions : (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols are synthesized through three-component reactions involving 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone, showcasing a method for producing new derivatives with potential for further functionalization Komykhov et al., 2017.
Heterocyclization to Form Amino Derivatives : A study on the heterocyclization of thiosemicarbazides to form amino derivatives of triazolopyrimidine, indicating a pathway for synthesizing compounds with different substituents, potentially influencing biological activity Vas’kevich et al., 2006.
Redox Conversions for Antiviral Applications : Research into the electrochemical transformations of derivatives, highlighting their redox behavior and potential for developing antiviral drugs Ivoilova et al., 2021.
Cyclization with Hydroxylamine and Hydrazine : Investigation into cyclocondensation reactions, creating a foundation for novel synthetic pathways that could be applied to the development of new chemical entities for drug discovery Desenko et al., 1998.
Biological Activities and Applications
Antimicrobial and Antifungal Activities : The synthesized derivatives have been evaluated for their antimicrobial and antifungal activities, demonstrating the potential for these compounds to serve as leads in the development of new antimicrobial agents Komykhov et al., 2017.
Potential as Antiviral Agents : The redox conversions study suggests a pathway to developing antiviral drugs, with specific derivatives showing promise due to their electrochemical properties and interactions in biological systems Ivoilova et al., 2021.
Properties
IUPAC Name |
methyl 2-(5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-15-6(13)2-5-3-12-8(9-4-10-12)11-7(5)14/h4-5H,2-3H2,1H3,(H,9,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDARKMFZIAEBEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN2C(=NC=N2)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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